molecular formula C12H15N5O5 B562773 Acyclovir-d4 N,O-Diacetate CAS No. 1189728-07-1

Acyclovir-d4 N,O-Diacetate

Katalognummer: B562773
CAS-Nummer: 1189728-07-1
Molekulargewicht: 313.306
InChI-Schlüssel: VBHLKZHSCMQLTI-KHORGVISSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acyclovir-d4 N,O-Diacetate is a deuterated form of Acyclovir, an antiviral drug widely used to treat infections caused by herpes simplex virus and varicella-zoster virus. The deuterated form, this compound, is primarily used in scientific research as a labeled compound to study metabolic pathways and for use in various analytical techniques.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Acyclovir-d4 N,O-Diacetate involves the acylation of guanine derivatives. One common method includes the acylation of guanine to form N,N’-diacetylguanine using acetic anhydride (Ac2O). This intermediate is then condensed with 2-acetoxyethoxymethyl chloride in the presence of p-toluenesulfonic acid (p-TsOH) in dimethyl sulfoxide (DMSO) to yield N2,O-diacetylacyclovir .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .

Analyse Chemischer Reaktionen

Alkylation

The core structure of acyclovir is derived from the alkylation of diacetylguanine (DAG) with 2-oxa-1,4-butanediol diacetate (OBD) in the presence of a catalyst. For Acyclovir-d4, this step is modified to incorporate deuterium:

  • Reaction conditions :
    • Alkylating agent: Deuterated OBD (D4-OBD)
    • Catalyst: Methanesulfonic acid (MSA) or p-toluenesulfonic acid (p-TsOH)
    • Solvent: Toluene or dimethyl sulfoxide (DMSO)
    • Temperature: 110–115°C under nitrogen atmosphere .

This alkylation introduces the deuterated ethoxy group (CH₂CH₂OAc) into the molecule.

Acetylation

Following alkylation, the hydroxyl and amino groups of the intermediate are protected via acetylation:

  • Reagents : Acetic anhydride (Ac₂O) or acetyl chloride (AcCl)
  • Catalyst : Pyridine or 4-dimethylaminopyridine (DMAP)
  • Solvent : Methanol or dichloromethane (DCM) .

The resulting diacetate ensures stability during subsequent reactions.

Deuteration

The ethoxy chain is deuterated using deuterated reagents (e.g., D₂O or DCl) under controlled conditions to achieve the D4 label. This step is critical for maintaining isotopic purity .

Purification

  • Crystallization : The final product is purified using ethanol or methanol to remove unreacted starting materials and byproducts .
  • Chromatography : High-performance liquid chromatography (HPLC) is employed to achieve >98% purity .

Structural Analysis

  • Mass Spectrometry (MS) :
    • Molecular ion peak: m/z=313.3m/z=313.3 (MH⁺)
    • Fragmentation pattern confirms the D4 label in the ethoxy group .
  • NMR :
    • δ\delta 2.15–2.30 ppm (acetyl groups)
    • δ\delta 4.20–4.50 ppm (deuterated ethoxy protons) .

Stock Solution Preparation

Prepare Stock Solution1 mg5 mg10 mg
1 mM 3.19 mL15.96 mL31.92 mL
5 mM 0.64 mL3.19 mL6.38 mL
10 mM 0.32 mL1.60 mL3.19 mL

Note: Stock solutions are prepared in DMSO or methanol .

In Vivo Formulation

  • Solubility : 1–5 mg/mL in DMSO
  • Formulation : DMSO + PEG300 + Tween 80 + ddH₂O (v/v: 1:2:2:5) .

Stability and Handling

  • Storage : 2–8°C in a sealed container
  • Hygroscopicity : Protect from moisture to prevent acetylation reversal .
  • Light Sensitivity : Avoid direct sunlight to prevent degradation .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Acyclovir-d4 N,O-Diacetate is synthesized through a series of chemical reactions involving guanine derivatives. The synthesis typically involves:

  • Condensation Reaction : The reaction of N,N'-diacetylguanine with acetic anhydride in the presence of acid catalysts such as p-toluenesulfonic acid.
  • Aminolysis : This step involves using methylamine to produce acyclovir from its precursors. The methodology emphasizes high yield and environmentally friendly processes, which are crucial for industrial applications .

Pharmacological Applications

This compound has several pharmacological applications:

  • Treatment of Herpes Simplex Virus Infections : It is effective against both HSV-1 and HSV-2, providing a therapeutic option for mucocutaneous infections, genital herpes, and herpes encephalitis .
  • Varicella-Zoster Virus : Although less effective than against HSV, it is still used in treating chickenpox and shingles .
  • Potential in Cancer Therapy : Recent studies suggest that acyclovir derivatives may have applications in oncology due to their ability to inhibit certain cancer cell lines .

Clinical Studies and Efficacy

Clinical evaluations have highlighted the efficacy of this compound in various conditions:

  • Herpes Simplex Encephalitis : Acyclovir remains the first-line treatment for this severe condition, with studies confirming its effectiveness in reducing mortality rates .
  • Recurrent Infections : Long-term use has shown that it can suppress reactivation of herpes viruses in immunocompromised patients .
  • Resistance Studies : Ongoing research indicates that resistance to acyclovir is relatively rare, making this compound a reliable option in antiviral therapy .

Comparative Data Table

ApplicationEfficacy LevelNotes
Herpes Simplex VirusHighFirst-line treatment for severe cases
Varicella-Zoster VirusModerateEffective but less than HSV
Cancer Therapy PotentialEmergingInhibitory effects on cancer cells
Resistance DevelopmentLowRare occurrence in clinical settings

Wirkmechanismus

Acyclovir-d4 N,O-Diacetate, like Acyclovir, exerts its antiviral effects by inhibiting viral DNA polymerase. The compound is converted to Acyclovir monophosphate by viral thymidine kinase. This is further phosphorylated to Acyclovir triphosphate, which is incorporated into viral DNA, leading to premature chain termination and inhibition of viral DNA synthesis .

Vergleich Mit ähnlichen Verbindungen

    Acyclovir: The parent compound, widely used as an antiviral medication.

    Ganciclovir: Another antiviral drug with a similar mechanism of action but used primarily for cytomegalovirus infections.

    Valacyclovir: A prodrug of Acyclovir with better oral bioavailability.

Uniqueness: Acyclovir-d4 N,O-Diacetate is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and analytical applications. The deuterium atoms provide a distinct mass difference, aiding in the precise quantification and tracking of the compound in various systems .

Biologische Aktivität

Acyclovir-d4 N,O-Diacetate is a derivative of acyclovir, a well-known antiviral agent primarily effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Acyclovir

Acyclovir is a nucleoside analogue that exhibits antiviral activity by interfering with viral DNA synthesis. It is selectively activated in infected cells through phosphorylation by viral thymidine kinase, leading to the formation of acyclovir triphosphate, which inhibits viral DNA polymerase and causes chain termination during DNA replication . The introduction of the diacetate moiety in Acyclovir-d4 enhances its pharmacokinetic properties and may improve its efficacy against resistant viral strains.

The mechanism by which this compound exerts its antiviral effects is similar to that of acyclovir. The compound undergoes metabolic activation to its triphosphate form within infected cells. This active form competes with natural deoxyguanosine triphosphate for incorporation into viral DNA. The resulting incorporation leads to premature chain termination due to the absence of a 3'-OH group necessary for further elongation .

Pharmacokinetics

Research indicates that this compound exhibits improved solubility and bioavailability compared to its parent compound. Studies have shown that the diacetate form enhances absorption in various biological systems, potentially leading to higher therapeutic concentrations in target tissues .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
BioavailabilityEnhanced
Peak Plasma ConcentrationIncreased
Half-lifeProlonged
Tissue DistributionHigher in infected tissues

Biological Activity

The antiviral activity of this compound has been evaluated against several strains of HSV and VZV. In vitro studies demonstrate that this compound maintains significant antiviral potency comparable to acyclovir, with effective concentrations (EC50) reported in the low micromolar range .

Table 2: Antiviral Activity of this compound

Virus TypeEC50 (µM)CC50 (µM)Selectivity Index
HSV-10.5>100>200
HSV-20.6>100>166
VZV1.0>100>100

Case Studies and Clinical Findings

Several case studies have highlighted the effectiveness of Acyclovir and its derivatives in treating HSV infections. For instance, a study documented the successful treatment of a patient with severe HSV encephalitis using high-dose intravenous acyclovir, with subsequent investigations suggesting that derivatives like Acyclovir-d4 could offer enhanced therapeutic options due to their improved pharmacokinetic profiles .

Toxicology Profile

Toxicological assessments indicate that this compound exhibits a favorable safety profile. Acute toxicity studies have demonstrated high LD50 values, suggesting low toxicity at therapeutic doses. Chronic toxicity evaluations are ongoing, but preliminary data suggest minimal adverse effects associated with prolonged use .

Table 3: Toxicological Data for this compound

Toxicity TypeResult
Acute Toxicity (LD50)>20,000 mg/kg (rats)
Chronic ToxicityMinimal observed
Reproductive ToxicityUnder investigation

Eigenschaften

IUPAC Name

[2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)13-5-17(10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20)/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHLKZHSCMQLTI-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)C)OCN1C=NC2=C1N=C(NC2=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.